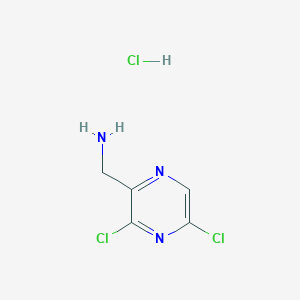![molecular formula C8H9ClO3 B6168985 methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 110371-22-7](/img/no-structure.png)
methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the IUPAC name "methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate" . It has a molecular weight of 188.61 . The compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained molecule .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate involves a homolytic aromatic alkylation protocol . Another strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate .Molecular Structure Analysis
The molecular structure of “methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclo[1.1.1]pentane core with a chlorocarbonyl group at the 3-position and a carboxylate group at the 1-position . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, BCP-Grignard intermediates, generated from the reaction of propellane and an aryl Grignard reagent, can be employed in a Zweifel olefination to produce alkenyl-substituted BCPs .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate” include a melting point of 90-91°C . The compound is characterized by a high degree of strain due to its bicyclo[1.1.1]pentane core .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl alcohol to form the ester. The resulting ester is then treated with oxalyl chloride to form the carbonochloridoyl chloride intermediate, which is finally reacted with methyl alcohol to form the desired compound.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Thionyl chloride", "Methyl alcohol", "Oxalyl chloride" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form the corresponding acid chloride intermediate.", "The acid chloride intermediate is then reacted with excess methyl alcohol in the presence of a base such as triethylamine to form the methyl ester.", "The resulting ester is then treated with oxalyl chloride in the presence of a catalyst such as dimethylformamide to form the carbonochloridoyl chloride intermediate.", "Finally, the carbonochloridoyl chloride intermediate is reacted with excess methyl alcohol in the presence of a base such as triethylamine to form the desired compound, methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate." ] } | |
CAS RN |
110371-22-7 |
Product Name |
methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate |
Molecular Formula |
C8H9ClO3 |
Molecular Weight |
188.6 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



